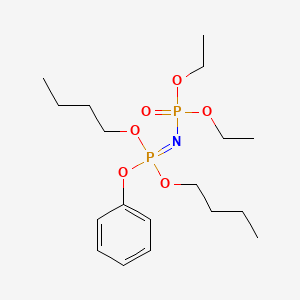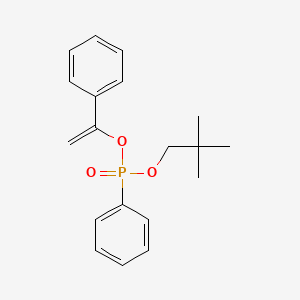
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and its role in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate typically involves the reaction of 2-hydroxyalkyl phenyl selenides with monoethyl esters of phosphonic acid. This process is carried out under Mitsunobu conditions, followed by oxidation-elimination to yield the desired vinyl phosphonate . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the Mitsunobu reaction and subsequent oxidation-elimination steps makes it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Phenylphosphonate: Similar in structure but lacks the 2,2-dimethylpropyl and 1-phenylethenyl groups.
Bis(2,6-dimethylphenyl) phenylphosphonate: Another phosphonate compound with different substituents on the phenyl ring.
Uniqueness
2,2-Dimethylpropyl 1-phenylethenyl phenylphosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropyl and 1-phenylethenyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
89499-74-1 |
|---|---|
Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[2,2-dimethylpropoxy(phenyl)phosphoryl]oxyethenylbenzene |
InChI |
InChI=1S/C19H23O3P/c1-16(17-11-7-5-8-12-17)22-23(20,21-15-19(2,3)4)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3 |
InChI Key |
VRHCBASEBIMSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)

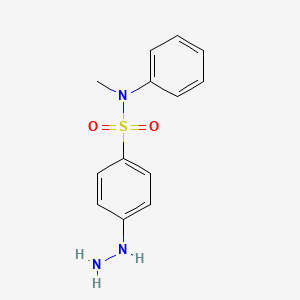

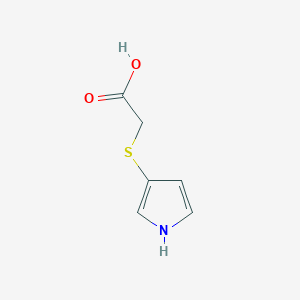
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
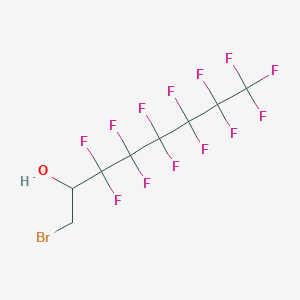
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

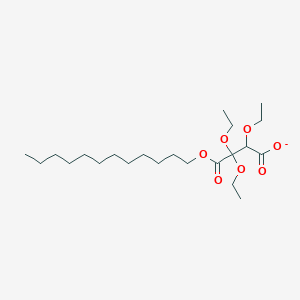
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)


